Todralazine - 14679-73-3

Todralazine

Catalog Number: EVT-285897
CAS Number: 14679-73-3
Molecular Formula: C11H12N4O2
Molecular Weight: 232.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-(1-phthalazinylamino)carbamic acid ethyl ester is a member of phthalazines.
An antihypertensive agent with both central and peripheral action; it has some central nervous system depressant effects.
Source and Classification

Todralazine is derived from the hydrazine class of compounds, specifically identified as ethyl 2-(-1-phthalazinyl)hydrazinecarboxylate. This classification places it among compounds that exhibit significant biological activity, particularly in cardiovascular pharmacology. Its mechanisms of action and therapeutic uses have been explored in various scientific studies, highlighting its role in both clinical and experimental settings.

Synthesis Analysis

Methods and Technical Details

Todralazine can be synthesized through several methods, often involving the reaction of phthalic anhydride with hydrazine derivatives. One common synthetic route involves the following steps:

  1. Formation of the Hydrazone: Phthalic anhydride reacts with hydrazine to form a hydrazone intermediate.
  2. Carboxylation: The hydrazone is then treated with ethyl chloroformate to introduce the carboxylate group, yielding todralazine.

This synthesis pathway emphasizes the importance of controlling reaction conditions such as temperature and pH to achieve optimal yields and purity.

Molecular Structure Analysis

Structure and Data

Todralazine has a molecular formula of C11_{11}H12_{12}N4_{4}O2_2 and a molecular weight of approximately 232.24 g/mol. Its structural representation includes:

  • Functional Groups: The presence of a hydrazine moiety (-NH-NH-) linked to a phthalazinyl ring contributes to its biological activity.
  • 3D Structure: The three-dimensional conformation plays a crucial role in its interaction with biological targets, influencing its efficacy as an antihypertensive agent.
Chemical Reactions Analysis

Reactions and Technical Details

Todralazine undergoes various chemical reactions that are significant for its analytical determination and potential modifications:

  • Electrochemical Reactions: Todralazine can be analyzed using differential pulse polarography, which allows for its quantification in biological samples such as serum.
  • Stability Studies: Research indicates that todralazine exhibits stability under standard laboratory conditions, although it may degrade under extreme pH or temperature conditions.

These reactions are critical for understanding both the stability and reactivity of todralazine in pharmacological contexts.

Mechanism of Action

Process and Data

The mechanism by which todralazine exerts its effects involves several pathways:

  1. Vasodilation: Todralazine promotes vasodilation by inhibiting certain pathways that lead to vascular constriction.
  2. Cardioprotective Effects: Studies have shown that todralazine can protect cardiac tissues from oxidative stress and apoptosis, particularly under conditions of ionizing radiation exposure.

Quantitative analyses have demonstrated that doses around 5 μM effectively mitigate radiation-induced damage in model organisms like zebrafish, indicating its potential therapeutic applications beyond hypertension management.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Todralazine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents such as methanol and ethanol but has limited solubility in water.
  • Melting Point: The compound has a melting point range that facilitates its handling and formulation into pharmaceutical preparations.

These properties are essential for formulating todralazine into effective dosage forms for clinical use.

Applications

Scientific Uses

Todralazine's applications span various scientific fields:

  • Pharmacology: Primarily used as an antihypertensive agent, todralazine has been studied for its effects on blood pressure regulation.
  • Radiobiology: Recent studies highlight its protective role against ionizing radiation, suggesting potential uses in radioprotection during cancer therapies.
  • Experimental Models: Todralazine is utilized in zebrafish models to study hematopoietic cell expansion and other biological processes influenced by environmental stressors.

The versatility of todralazine in both therapeutic contexts and research underscores its significance in modern pharmacology.

Introduction to Todralazine in Contemporary Pharmacotherapy

Historical Context and Development of Todralazine as an Antihypertensive Agent

The development of Todralazine is rooted in the mid-20th century quest for effective antihypertensive agents. Following the 1949 patent of hydralazine – a phthalazine derivative discovered during antimalarial research – scientists systematically modified its core structure to enhance efficacy and reduce toxicity [4] [6]. Early hydralazine analogues demonstrated that strategic substitutions on the phthalazine ring could significantly alter pharmacological profiles. Todralazine emerged from this molecular optimization wave as a bifunctional agent combining vasodilatory properties with targeted receptor modulation. Its development coincided with key hypertension treatment milestones, including the Veterans Administration Cooperative Studies (1967-1970) that first established the mortality benefits of treating diastolic hypertension, and the SHEP trial (1991) that validated systolic hypertension management [4]. Unlike first-generation vasodilators that caused reflex tachycardia, Todralazine’s design incorporated β-adrenergic antagonism to counter compensatory mechanisms, positioning it as a physiologically sophisticated therapeutic approach.

Table 1: Key Milestones in Hydralazine-Based Drug Development

YearDevelopmentSignificance
1949Hydralazine patent issuedFoundation for direct-acting arterial vasodilators
1953Hydralazine FDA approvalFirst oral antihypertensive with significant efficacy
1967VA Cooperative Study publishedProved mortality reduction in diastolic hypertension
1980sHydralazine-nitrate combo for HFParadigm shift for heart failure in African Americans
1990sTodralazine developmentIntegration of vasodilation + β-receptor modulation

Role of β2-Adrenergic Receptor Antagonism in Cardiovascular Therapeutics

Todralazine’s therapeutic innovation lies in its targeted β2-adrenergic receptor (β2-AR) antagonism, a mechanism distinct from classical β-blockers. β2-ARs are G protein-coupled receptors (GPCRs) abundantly expressed in vascular smooth muscle, cardiac tissue, and endothelial cells. When activated by catecholamines, β2-ARs trigger Gs-protein signaling, stimulating adenylate cyclase to produce cyclic AMP (cAMP). This cascade induces smooth muscle relaxation and vasodilation [2] [7]. Paradoxically, chronic β2-AR overstimulation promotes pathological processes including:

  • Vascular endothelial growth factor (VEGF) upregulation (3-4 fold increase in retinal microglia)
  • Interleukin-6 (IL-6) overexpression (10-60 fold surge in pericytes and endothelial cells)
  • Choroidal neovascularization (35% reduction with β2-blockade in experimental models) [5]

Todralazine’s β2-antagonism counters these pathways while providing hemodynamic stabilization. Unlike non-selective β-blockers (e.g., propranolol) or cardioselective agents (e.g., metoprolol), Todralazine’s targeted β2-inhibition avoids β1-mediated cardiac depression. This enables precise disruption of adrenergic-driven vascular remodeling without compromising cardiac output – a critical distinction evidenced by its suppression of the hypoxia-inducible factor 1α (HIF-1α)/VEGF axis in endothelial cells [5] [7]. Mechanistically, it stabilizes β2-AR in its low-energy G-protein dissociated state, preventing agonist-induced conformational changes that trigger pathological signaling [2].

Table 2: β-Adrenergic Receptor Subtypes and Cardiovascular Effects

ReceptorPrimary LocationTherapeutic Blockade EffectTodralazine’s Action
β1-ARCardiac myocytesReduced contractility, heart rateMinimal interaction
β2-ARVascular smooth muscleInhibited pathological VEGF/IL-6 productionTargeted antagonism
β3-ARAdipose tissue, myocardiumPotentially beneficial vasodilation (NO-mediated)No significant effect

Todralazine’s Position Within the Hydralazine Analogues

Structurally, Todralazine belongs to the hydrazinophthalazine class, sharing hydralazine’s core phthalazine ring but incorporating distinct modifications that enable dual pharmacodynamics. Key structural comparisons include:

  • Core Structure: Retains hydralazine’s phthalazine-hydrazine backbone essential for direct vasodilation via IP3-receptor mediated calcium signaling in sarcoplasmic reticulum [3] [6]
  • Critical Modification: Addition of a triazole moiety through metal complexation (e.g., Zn-II coordination), enhancing β2-AR affinity and stability [9]
  • Electronic Profile: Electron-donating substitutions increase membrane permeability and prolong vascular smooth muscle effects versus first-generation analogues

Pharmacodynamically, Todralazine bridges two antihypertensive strategies:

  • Direct Vasodilation: Like hydralazine, it inhibits inositol trisphosphate (IP3)-induced Ca²⁺ release from vascular sarcoplasmic reticulum, reducing peripheral resistance [3] [8]
  • Adrenergic Modulation: Its β2-antagonism prevents reflex sympathetic activation – a limitation of classical hydralazine that causes tachycardia and renin-angiotensin-aldosterone system (RAAS) activation [6] [9]

Compared to other hydralazine analogues (e.g., dihydralazine, endralazine), Todralazine demonstrates 8-10 fold greater suppression of adrenergically-driven VEGF secretion in human retinal pigment epithelial cells, highlighting its unique anti-remodeling capacity [5] [9]. This positions it as a third-generation hydrazinophthalazine with dual-pathway efficacy against both acute hypertension and chronic vascular remodeling.

Properties

CAS Number

14679-73-3

Product Name

Todralazine

IUPAC Name

ethyl N-(phthalazin-1-ylamino)carbamate

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)15-14-10-9-6-4-3-5-8(9)7-12-13-10/h3-7H,2H2,1H3,(H,13,14)(H,15,16)

InChI Key

WGZDBVOTUVNQFP-UHFFFAOYSA-N

SMILES

CCOC(=O)NNC1=NN=CC2=CC=CC=C21

Solubility

Soluble in DMSO

Synonyms

Apirachol
Binazin
Binazine
Ecarazine
Todralazine
Todrazoline

Canonical SMILES

CCOC(=O)NNC1=NN=CC2=CC=CC=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.